Heptadécanoate de méthyle cis-10

Vue d'ensemble

Description

Ester méthylique de l'acide cis-10-heptadécénoïque: est un composé organique de formule moléculaire C₁₈H₃₄O₂. Il s'agit d'un dérivé ester méthylique de l'acide cis-10-heptadécénoïque, caractérisé par la présence d'une double liaison au 10ème carbone de la chaîne d'acide heptadécénoïque. Ce composé est couramment utilisé dans diverses applications industrielles, notamment comme agent aromatisant et aromatisant en raison de ses propriétés aromatiques uniques .

Applications De Recherche Scientifique

Chemistry: Cis-10-Heptadecenoic Acid methyl ester is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters. It is also employed in the synthesis of complex organic molecules and as a starting material for the preparation of other derivatives .

Biology: In biological research, this compound is studied for its role in lipid metabolism and its effects on cellular processes. It is used in experiments to understand the behavior of unsaturated fatty acids in biological systems .

Medicine: Its unique properties make it a candidate for enhancing the bioavailability of certain drugs .

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and cosmetics. Its aromatic properties make it a valuable ingredient in the formulation of perfumes and other scented products .

Mécanisme D'action

Target of Action

Methyl cis-10-heptadecenoate is a fatty acid methyl ester . Fatty acid methyl esters are known to interact with various targets in the body, including enzymes and receptors involved in metabolic processes.

Action Environment

The action, efficacy, and stability of Methyl cis-10-heptadecenoate could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, its stability might be affected by storage conditions, such as temperature . .

Analyse Biochimique

Biochemical Properties

It is known that it contains a total of 53 bonds, including 19 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . These structural features may influence its interactions with enzymes, proteins, and other biomolecules.

Temporal Effects in Laboratory Settings

It is known that it is a liquid at room temperature and should be stored at −20°C

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La préparation de l'ester méthylique de l'acide cis-10-heptadécénoïque implique généralement l'estérification de l'acide cis-10-heptadécénoïque avec du méthanol. Cette réaction est catalysée par un catalyseur acide, tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est réalisée sous reflux pour assurer une conversion complète de l'acide en son ester méthylique .

Méthodes de production industrielle: Dans les milieux industriels, la production d'ester méthylique de l'acide cis-10-heptadécénoïque suit un processus d'estérification similaire, mais à plus grande échelle. La réaction est conduite dans de grands réacteurs avec agitation continue et température contrôlée afin d'optimiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou par d'autres techniques de séparation pour éliminer les matières premières et les sous-produits non réagis .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: L'ester méthylique de l'acide cis-10-heptadécénoïque peut subir des réactions d'oxydation, généralement à l'aide d'agents oxydants tels que le permanganate de potassium ou l'ozone. Ces réactions peuvent conduire à la formation d'époxydes ou de diols.

Réduction: Le composé peut être réduit par des réactions d'hydrogénation, où l'hydrogène gazeux et un catalyseur métallique (par exemple, palladium sur carbone) sont utilisés pour convertir la double liaison en liaison simple, formant l'heptadécanoate de méthyle saturé.

Réactifs et conditions courants:

Oxydation: Permanganate de potassium, ozone et autres agents oxydants.

Réduction: Hydrogène gazeux, palladium sur carbone et autres agents réducteurs.

Substitution: Nucléophiles tels que les amines, les alcools et les thiols.

Principaux produits formés:

Oxydation: Époxydes, diols.

Réduction: Heptadécanoate de méthyle saturé.

Substitution: Divers esters substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie: L'ester méthylique de l'acide cis-10-heptadécénoïque est utilisé comme étalon de référence en chromatographie en phase gazeuse et en spectrométrie de masse pour l'analyse des esters méthyliques d'acides gras. Il est également utilisé dans la synthèse de molécules organiques complexes et comme matière première pour la préparation d'autres dérivés .

Biologie: En recherche biologique, ce composé est étudié pour son rôle dans le métabolisme des lipides et ses effets sur les processus cellulaires. Il est utilisé dans des expériences pour comprendre le comportement des acides gras insaturés dans les systèmes biologiques .

Médecine: Ses propriétés uniques en font un candidat pour améliorer la biodisponibilité de certains médicaments .

Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de parfums, d'arômes et de cosmétiques. Ses propriétés aromatiques en font un ingrédient précieux dans la formulation de parfums et d'autres produits parfumés .

Mécanisme d'action

Le mécanisme d'action de l'ester méthylique de l'acide cis-10-heptadécénoïque implique son interaction avec les membranes cellulaires et les enzymes impliquées dans le métabolisme des lipides. Le composé peut être incorporé dans les bicouches lipidiques, affectant la fluidité et la fonction membranaire. Il peut également agir comme un substrat pour des enzymes telles que les lipases, qui catalysent l'hydrolyse des liaisons esters, libérant l'acide gras libre et le méthanol .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Méthyl cis-9-octadécénoate (ester méthylique de l'acide oléique)

- Méthyl cis-11-octadécénoate (ester méthylique de l'acide vaccinique)

- Méthyl cis-9,12-octadécadiénoate (ester méthylique de l'acide linoléique)

Comparaison: L'ester méthylique de l'acide cis-10-heptadécénoïque est unique en raison de la position de la double liaison au 10ème carbone, qui lui confère des propriétés chimiques et physiques distinctes. Comparé au méthyl cis-9-octadécénoate, qui possède la double liaison au 9ème carbone, l'ester méthylique de l'acide cis-10-heptadécénoïque présente une réactivité et une stabilité différentes. De même, ses propriétés diffèrent de celles du méthyl cis-11-octadécénoate et du méthyl cis-9,12-octadécadiénoate, ce qui le rend adapté à des applications spécifiques dans la recherche et l'industrie .

Propriétés

IUPAC Name |

methyl (Z)-heptadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUZRHLHDQGPN-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

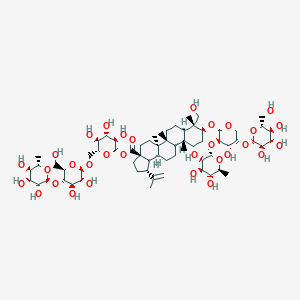

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)